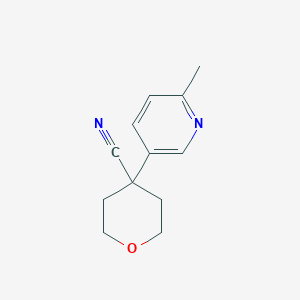
4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C12H14N2O It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a tetrahydropyran ring with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanotetrahydropyran: Similar in structure but lacks the methylpyridine group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the methylpyridine substitution.
6-Methyl-3-pyridinecarboxaldehyde: Contains the methylpyridine group but lacks the tetrahydropyran ring.
Uniqueness
4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is unique due to its combination of a methylpyridine ring and a tetrahydropyran ring with a nitrile group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-(6-methylpyridin-3-yl)oxane-4-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c1-10-2-3-11(8-14-10)12(9-13)4-6-15-7-5-12/h2-3,8H,4-7H2,1H3 |
Clave InChI |
WCBJLZZDUCWYME-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2(CCOCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


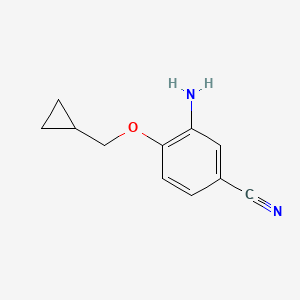
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)

![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)
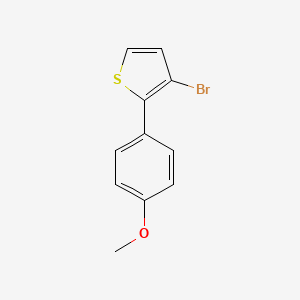
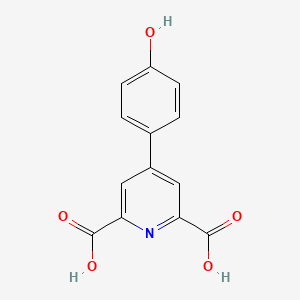

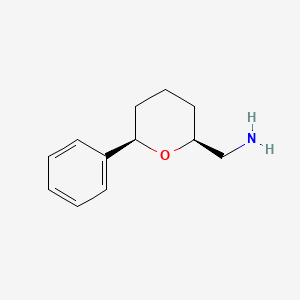
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)




